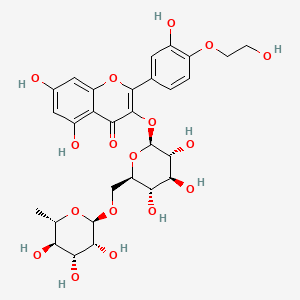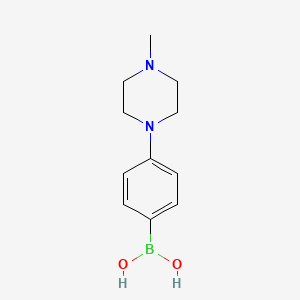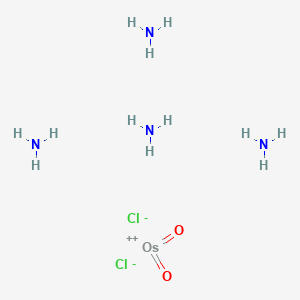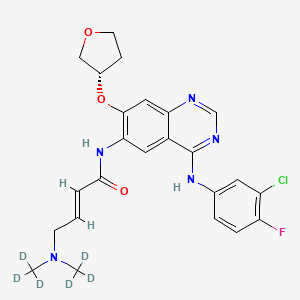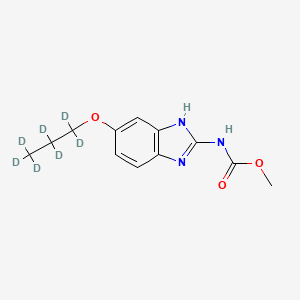
Oxibendazole-d7
Übersicht
Beschreibung
Oxibendazole-d7 is the deuterated analog of the benzimidazole anthelmintic drug, oxibendazole . It is also known as Methyl N-[5-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C12D7H8N3O3 . The molecular weight is 256.31 g/mol . The crystal structure of Oxibendazole has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .Wissenschaftliche Forschungsanwendungen
Anti-cancer and Anti-inflammatory Properties : Oxibendazole exhibits anti-cancer and anti-inflammatory activities. A study demonstrated its effects on porcine trophectoderm and uterine luminal epithelial cells, where it induced apoptotic cell death through mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential (Park, Lim, You, & Song, 2019).
Environmental Impact Assessment : Research has been conducted to develop methods for determining oxibendazole in soil samples, essential for assessing its environmental impact. Microwave-assisted micellar extraction procedures have been validated for this purpose (Gil-Díaz, Pérez-Sanz, & Lobo, 2012).
Veterinary Medicine : Oxibendazole is effective against various gastrointestinal parasites in horses and other animals. Studies have evaluated its efficacy against parasites like strongylids and ascarids in horses (Kates, Colglazier, & Enzie, 1975).
Biochemical Mode of Action : The biochemical action of benzimidazole anthelmintics, including oxibendazole, involves their interaction with tubulin, affecting membrane systems and cellular ATP levels, thus impacting parasitic worms (McCracken & Stillwell, 1991).
Potential Anticancer Agents : Oxibendazole has been identified as a potential anticancer agent in studies involving HeLa cells, suggesting its repositioning for cancer treatment (Son, Park, & Choi, 2016).
Nematode Infection Studies : Efficacy studies in horses have shown oxibendazole's effectiveness against gastrointestinal nematodes like Haemonchus, Ostertagia, and Trichostrongylus (Theodorides, Nawalinski, Freeman, & Murphy, 1976).
Wirkmechanismus
Target of Action
Oxibendazole-d7 primarily targets the tubulin in the tegument and intestinal cells of the worm . Tubulin is a protein that plays a crucial role in the maintenance of cell structure and function.
Mode of Action
This compound interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . Microtubules are essential components of the cell’s cytoskeleton and are involved in various cellular processes, including cell shape, division, and intracellular transport .
Biochemical Pathways
The inhibition of tubulin polymerization leads to the loss of cytoplasmic microtubules . This loss impairs the uptake of glucose by the larval and adult stages of the susceptible parasites, depleting their glycogen stores . Additionally, degenerative changes occur in the endoplasmic reticulum and the mitochondria of the germinal layer, leading to the release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), the energy required for the survival of the helminth .
Pharmacokinetics
This compound, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .
Result of Action
The diminished energy production due to the action of this compound immobilizes the parasite, leading to its eventual death . This is due to the inability of the parasite to maintain its essential functions without sufficient ATP .
Safety and Hazards
Oxibendazole-d7 is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, it is recommended to get medical advice/attention .
Eigenschaften
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOCRURYZCVHMG-JOMZKNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746814 | |
| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173019-44-7 | |
| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)


